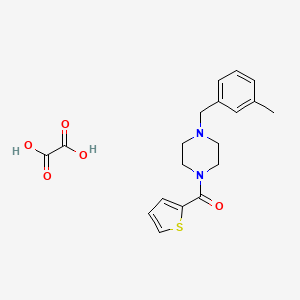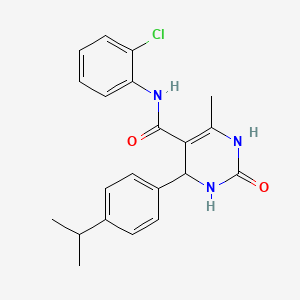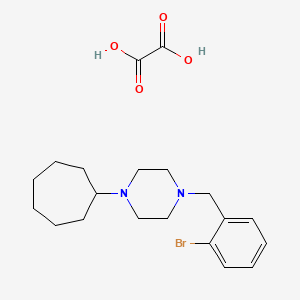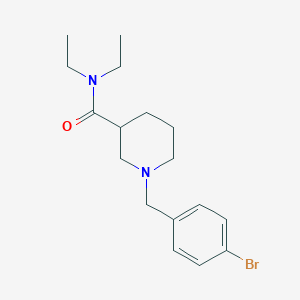
1-(3-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methylbenzyl)-4-(2-thienylcarbonyl)piperazine oxalate, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a psychoactive substance that has been widely researched for its potential therapeutic effects.
Mécanisme D'action
TFMPP acts on the serotonergic system by binding to the 5-HT receptors, particularly the 5-HT1B and 5-HT2A receptors. It also acts as a dopamine reuptake inhibitor, which may contribute to its antidepressant effects. TFMPP has been shown to increase the release of serotonin and dopamine, which may explain its anxiolytic and antidepressant properties.
Biochemical and Physiological Effects:
TFMPP has been shown to increase heart rate, blood pressure, and body temperature in animals. It has also been shown to increase locomotor activity and induce hyperactivity in rats. TFMPP has been shown to have anxiolytic and antidepressant effects in animal models, as well as anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using TFMPP in lab experiments is its relatively low cost and ease of synthesis. However, the psychoactive effects of TFMPP may make it difficult to use in certain experiments, particularly those involving behavior or cognition. Additionally, the potential for abuse and dependence may limit its use in certain settings.
Orientations Futures
There are several future directions for research on TFMPP. One area of interest is its potential use in the treatment of anxiety and depression. Further studies are needed to determine the optimal dosing and administration of TFMPP for these conditions. Another area of interest is its potential use in the treatment of Parkinson's disease. TFMPP has been shown to have neuroprotective effects in animal models, which may translate to humans. Finally, further research is needed to better understand the mechanisms of action of TFMPP and its potential for abuse and dependence.
In conclusion, TFMPP is a synthetic compound that has been widely researched for its potential therapeutic effects. It acts on the serotonergic and dopaminergic systems, and has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. While TFMPP has several advantages for use in lab experiments, its psychoactive effects and potential for abuse and dependence may limit its use in certain settings. Future research on TFMPP should focus on its potential use in the treatment of anxiety, depression, and Parkinson's disease, as well as further understanding its mechanisms of action.
Méthodes De Synthèse
TFMPP can be synthesized by reacting 3-methylbenzylamine with 2-thiophenecarboxylic acid chloride in the presence of a base, followed by cyclization with ethylenediamine. The resulting compound is then reacted with oxalic acid to form the oxalate salt form of TFMPP.
Applications De Recherche Scientifique
TFMPP has been studied extensively for its potential therapeutic effects. It has been shown to have anxiolytic, antidepressant, and anti-inflammatory properties. TFMPP has also been investigated for its potential use in the treatment of schizophrenia and Parkinson's disease.
Propriétés
IUPAC Name |
[4-[(3-methylphenyl)methyl]piperazin-1-yl]-thiophen-2-ylmethanone;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS.C2H2O4/c1-14-4-2-5-15(12-14)13-18-7-9-19(10-8-18)17(20)16-6-3-11-21-16;3-1(4)2(5)6/h2-6,11-12H,7-10,13H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRNOKCYLGOFBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCN(CC2)C(=O)C3=CC=CS3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B5056535.png)
![2-[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5056544.png)
![2-chloro-N-{2-[(5-chloro-2-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5056556.png)
![N-[4-(aminosulfonyl)benzyl]-4-ethoxybenzenesulfonamide](/img/structure/B5056561.png)
![9-(4-methylbenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5056567.png)
![6-methyl-7-(trifluoromethyl)-6H-imidazo[4,5-e][2,1,3]benzothiadiazole](/img/structure/B5056578.png)
![2,2-dimethyl-5-phenyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B5056584.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]-2-pyridinamine](/img/structure/B5056585.png)
![3-ethoxy-N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B5056588.png)


![N,N'-[(3-nitrophenyl)methylene]bis(3-methylbutanamide)](/img/structure/B5056626.png)
![ethyl 4-({[2-(2-thienyl)-1-azepanyl]carbonyl}amino)benzoate](/img/structure/B5056631.png)